molecular formula C18H22ClN B141699 N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride CAS No. 55011-89-7

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride

Cat. No.: B141699
CAS No.: 55011-89-7
M. Wt: 287.8 g/mol
InChI Key: ZVTAYVQUGPGRAF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride is a chemical compound with the molecular formula C₁₈H₂₂ClN It is known for its unique structure, which includes a butenamine backbone substituted with dimethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride typically involves the reaction of 4,4-diphenyl-3-buten-2-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acid catalysts like hydrochloric acid

The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted amines or amides

Scientific Research Applications

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine
  • N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine acetate
  • N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine sulfate

Uniqueness

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications.

Properties

CAS No.

55011-89-7

Molecular Formula

C18H22ClN

Molecular Weight

287.8 g/mol

IUPAC Name

N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;hydrochloride

InChI

InChI=1S/C18H21N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-15H,1-3H3;1H

InChI Key

ZVTAYVQUGPGRAF-UHFFFAOYSA-N

SMILES

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-]

Canonical SMILES

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.Cl

55011-89-7

Pictograms

Acute Toxic

Related CAS

29869-90-7 (Parent)

Synonyms

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine Hydrochloride;  A 29 Lundbeck Hydrochloride;  USP Citalopram Related Compound F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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